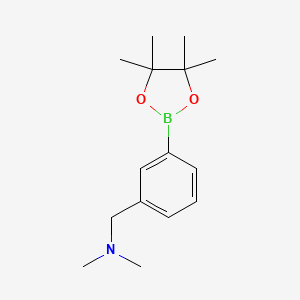![molecular formula C9H8N2O2 B1307302 Ácido 1-metil-1H-benzo[d]imidazol-2-carboxílico CAS No. 20572-01-4](/img/structure/B1307302.png)
Ácido 1-metil-1H-benzo[d]imidazol-2-carboxílico
Descripción general
Descripción
The compound 1-methyl-1H-benzo[d]imidazole-2-carboxylic acid is a derivative of benzoimidazole, which is a bicyclic compound consisting of fused benzene and imidazole rings. This compound is of interest due to its potential biological activities, particularly in the development of pharmaceuticals. The benzoimidazole derivatives have been explored for their anti-cancer properties, as well as their role as inhibitors in various biological pathways .
Synthesis Analysis
The synthesis of benzoimidazole derivatives often involves the formation of the imidazole ring followed by the introduction of a carboxylic acid group. For instance, a series of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters were synthesized and evaluated for their antiproliferative effects against breast cancer cell lines . Another study reported the synthesis of 1H-imidazol-1-yl-substituted benzo[b]furan-, benzo[b]thiophene-, and indolecarboxylic acids, highlighting the importance of the distance between the imidazole and carboxylic acid groups for optimal potency .
Molecular Structure Analysis
The molecular structure of benzoimidazole derivatives can be characterized using various spectroscopic techniques such as NMR, IR, and X-ray diffraction. For example, the molecular geometry, vibrational frequencies, and NMR chemical shift values of 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole were calculated using Hartree-Fock and density functional theory methods, and the results were compared with experimental data . These studies provide insights into the electronic structure and reactivity of the compound.
Chemical Reactions Analysis
Benzoimidazole derivatives can participate in a variety of chemical reactions. For instance, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate was used as a catalyst for the synthesis of benzo[f]indeno[1,2-b]quinoline-12-one derivatives via a one-pot condensation reaction . The reactivity of these compounds can be influenced by the substituents on the benzoimidazole ring, as well as the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoimidazole derivatives, such as solubility, melting point, and stability, can be determined through experimental studies. These properties are crucial for the development of pharmaceuticals, as they affect the compound's bioavailability and pharmacokinetics. The fluorescent properties of certain benzoimidazole derivatives have also been investigated, which could be useful in the design of imaging agents .
Case Studies
Several studies have demonstrated the potential of benzoimidazole derivatives in various biological applications. For example, the antiproliferative effects of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids against breast cancer cell lines suggest their potential as anti-cancer agents . Additionally, the synthesis of 1H-imidazol-1-yl-substituted carboxylic acids as thromboxane synthetase inhibitors indicates their possible use in the treatment of thrombotic diseases . These case studies highlight the therapeutic potential of benzoimidazole derivatives.
Aplicaciones Científicas De Investigación
Potencial Terapéutico
Los compuestos que contienen imidazol, como el ácido 1-metil-1H-benzo[d]imidazol-2-carboxílico, tienen una amplia gama de propiedades químicas y biológicas . Son conocidos por sus actividades antibacteriana, antimicobacteriana, antiinflamatoria, antitumoral, antidiabética, antialérgica, antipirética, antiviral, antioxidante, antiamébica, antihelmíntica, antifúngica y ulcerogénica .
Actividad Antituberculosa
Se han sintetizado y evaluado algunos derivados del ácido 1-metil-1H-benzo[d]imidazol-2-carboxílico para la actividad antituberculosa contra Mycobacterium tuberculosis .
Síntesis de Moléculas Funcionales
Los imidazoles son componentes clave de las moléculas funcionales que se utilizan en una variedad de aplicaciones cotidianas . Se utilizan en productos farmacéuticos, agroquímicos, colorantes para células solares y otras aplicaciones ópticas, materiales funcionales y catálisis .
Mecanismo De Acción
Target of Action
1-Methyl-1H-benzo[d]imidazole-2-carboxylic acid is a compound that has been studied for its potential biological activities It is known that imidazole derivatives, which include 1-methyl-1h-benzo[d]imidazole-2-carboxylic acid, have a broad range of chemical and biological properties . They are key components in functional molecules used in various applications .
Mode of Action
Imidazole derivatives are known to exhibit both acidic and basic properties due to their amphoteric nature . This allows them to interact with various biological targets through different mechanisms, such as electrophilic and nucleophilic attacks .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
It is known that imidazole derivatives are highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The amphoteric nature of imidazole derivatives, including 1-methyl-1h-benzo[d]imidazole-2-carboxylic acid, suggests that their action may be influenced by the ph of their environment .
Direcciones Futuras
The future directions for research on 1-methyl-1H-benzo[d]imidazole-2-carboxylic acid and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . For instance, the development of effective inhibitors to reverse carbapenem resistance in Gram-negative bacteria is still needed .
Propiedades
IUPAC Name |
1-methylbenzimidazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)10-8(11)9(12)13/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHVGKXAIOVFOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390250 | |
| Record name | 1-Methyl-1H-benzimidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20572-01-4 | |
| Record name | 1-Methyl-1H-benzimidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-2-{[2-(3,5-dichlorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B1307226.png)


![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propenenitrile](/img/structure/B1307235.png)







